molecular formula C18H14ClN5 B2602361 N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890948-83-1

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2602361
M. Wt: 335.8
InChI Key: ZWLBSRKCDBRYDY-UHFFFAOYSA-N
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Description

“N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of molecules designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these types of compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, N-methylation, and other processes .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Bioactivities of Pyrazole Derivatives : A study explored the synthesis and characterization of pyrazole derivatives, including their crystal structures and biological activities against breast cancer and microbes. The research aimed to identify antitumor, antifungal, and antibacterial pharmacophore sites, highlighting the potential of these compounds in medicinal chemistry (Titi et al., 2020).

Biological Activities

Antitumor and Antimicrobial Potential : Research focusing on the synthesis of pyrimidine linked pyrazole heterocyclics under microwave irradiation examined their insecticidal and antibacterial potential. This study underscores the relevance of such compounds in addressing diverse biological challenges (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities : Another study synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, evaluating their antimicrobial and anticancer activities. This research contributes to the development of novel therapeutic agents, highlighting the compound's utility in cancer treatment (El-Sawy et al., 2013).

Chemical Synthesis Techniques

Efficient Synthesis Methods : The development of efficient synthesis methods for related compounds, such as the stereoselective fluorination of a benzylic alcohol to a benzylic fluoride, showcases the chemical versatility and potential for creating diverse chemical entities for various applications (Bio et al., 2008).

Diverse Synthetic Approaches : Studies also describe the synthesis of pyrazolo[3,4-d]pyrimidine analogues, indicating the flexibility in generating compounds with potential biological significance. For example, the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine highlights the compound's relevance in adenosine receptor affinity, suggesting applications in neurological disorders (Harden et al., 1991).

Future Directions

The future directions for these compounds involve further investigations into their potential as CDK2 inhibitors for cancer treatment . The most potent compounds will be selected for further investigations .

properties

IUPAC Name

N-benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5/c19-14-7-4-8-15(9-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-5-2-1-3-6-13/h1-9,11-12H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLBSRKCDBRYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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